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Compound of Interest

Compound Name: 2-[(3-Nitrophenoxy)methyl]oxirane

CAS No.: 5332-66-1

Cat. No.: B1266500 Get Quote

Abstract & Core Value Proposition
This technical guide details the utilization of 2-[(3-Nitrophenoxy)methyl]oxirane (also known

as Glycidyl 3-nitrophenyl ether) as a versatile Chiral Building Block (CBB) in the synthesis of

bioactive scaffolds.

While often overshadowed by its 4-nitro or 1-naphthyl analogs (used in classical beta-blockers),

the 3-nitro variant offers unique orthogonal reactivity. The epoxide function allows for

stereocontrolled introduction of nucleophiles, while the meta-nitro group serves as a latent

aniline handle, enabling downstream cyclization into privileged structures such as

oxazolidinones (antibiotics) or dihydroisoquinolines.

This guide focuses on:

Enantiopurification: Achieving >99% ee using Hydrolytic Kinetic Resolution (HKR).

Regiocontrol: Directing nucleophilic attack to the terminal carbon.

Scaffold Construction: Converting the linear amino-alcohol into cyclic heterocycles.
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Property Specification

IUPAC Name 2-[(3-Nitrophenoxy)methyl]oxirane

Common Name Glycidyl 3-nitrophenyl ether

CAS No.
5332-66-1 (Racemic) / 72443-64-0 (

-isomer)

Molecular Weight 195.17 g/mol

Key Functionality
Strained Epoxide (Electrophile), Nitro

(Reducible precursor)

Chirality C2 position (Critical for biological activity)

Protocol 1: Enantioselective Preparation via
Jacobsen HKR
The most robust method to obtain the enantiopure epoxide from inexpensive racemic material

is the Jacobsen Hydrolytic Kinetic Resolution (HKR). This process uses a chiral Cobalt(III)-

salen catalyst to selectively hydrolyze one enantiomer into a diol, leaving the other epoxide

enantiomer intact with high optical purity.

Mechanism of Action
The Co(salen) complex acts as a Lewis acid, activating the epoxide oxygen. The reaction

follows second-order kinetics dependent on the catalyst concentration, implying a bimetallic

cooperative mechanism where one metal activates the electrophile (epoxide) and the other

delivers the nucleophile (water).

Experimental Procedure (Scale: 100 mmol)
Materials:

Racemic 2-[(3-Nitrophenoxy)methyl]oxirane: 19.5 g (100 mmol)

-Co(salen) Catalyst (Oligomeric or Monomeric): 0.5 mol%
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Acetic Acid (AcOH): 2 equiv. relative to catalyst (to activate the pre-catalyst)

Distilled Water: 0.55 equiv (0.99 mL, 55 mmol)

THF (minimal, only if neat mixing is difficult)

Step-by-Step:

Catalyst Activation: In a flask, dissolve

-Co(salen) precatalyst in minimal toluene or THF. Add acetic acid and stir open to air for 30
minutes to generate the active Co(III) species. Evaporate solvent to obtain the solid active
catalyst.

Reaction Setup: Add the racemic epoxide (neat) to the solid catalyst. If the epoxide is solid at

room temperature, add minimal THF (2-5 mL) to solvate.

Hydrolysis: Cool the mixture to 0°C. Add water (0.55 equiv) dropwise over 1 hour.

Note: Slow addition prevents non-selective thermal hydrolysis due to exotherm.

Aging: Allow the reaction to warm to room temperature (20-25°C) and stir for 18-24 hours.

Monitoring: Monitor by Chiral HPLC (Column: Chiralcel OD-H; Eluent: Hexane/IPA 90:10).

Look for the disappearance of the

-epoxide and formation of the diol.

Workup:

Dilute with Ethyl Acetate.

Wash with water (to remove the diol).

Dry organic layer over

and concentrate.

Purification: Flash chromatography (Hexane/EtOAc 9:1) or distillation (if stable) to isolate the
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-epoxide.

Expected Yield: 40-45% (Theoretical max 50%). Expected ee: >99%.

Visualization: HKR Workflow
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Caption: Kinetic resolution separating the target (R)-epoxide from the hydrolyzed (S)-diol

byproduct.

Protocol 2: Regioselective Ring Opening
(Aminolysis)
The core utility of this CBB is the formation of chiral

-amino alcohols. The regioselectivity is governed by the

mechanism, where nucleophiles attack the less sterically hindered terminal carbon (

).

Critical Factors for Regiocontrol
While basic amines attack the terminal carbon, the reaction rate can be slow. Lewis Acids (LA)

accelerate this process. However, strong LAs can sometimes activate the internal carbon (

) via a carbocation-like transition state, leading to mixed products.

Recommended System: Lithium Perchlorate (

) in Diethyl Ether (LPDE). The lithium ion coordinates to the epoxide oxygen, increasing
electrophilicity without shifting the mechanism to
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.

Experimental Procedure
Reagents:

Chiral Epoxide (from Protocol 1): 1.0 equiv.

Primary Amine (e.g., Isopropylamine): 1.2 equiv.

Solvent: Ethanol (thermal) or Acetonitrile (catalytic).

Catalyst (Optional):

(0.1 equiv).

Step-by-Step:

Dissolve the chiral epoxide in Ethanol (0.5 M concentration).

Add the amine (1.2 equiv).

Thermal Method: Reflux at 60-70°C for 4-6 hours.

Advantage:[1][2] No metal waste.

Disadvantage:[2] Slower; potential for dimerization of the amine.

Catalytic Method: Add

(10 mol%) and stir at RT for 12 hours.

Workup: Evaporate volatiles. Dissolve residue in

, wash with saturated

.

Product: The resulting secondary alcohol is obtained with retention of configuration at the

chiral center (since the attack is at the non-chiral terminal carbon).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11841300/
https://patents.google.com/patent/CN103739571A/en
https://patents.google.com/patent/CN103739571A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data: Solvent & Catalyst Effects

Condition Temperature Time Yield (%)
Regio Ratio
(Terminal:Inter
nal)

Ethanol (Neat) 70°C 6 h 82% 95:5

Water (On-water) 40°C 4 h 88% 98:2

/ 25°C 12 h 94% >99:1

-78°C 1 h 60%
70:30 (Erosion of

regioselectivity)

Protocol 3: Advanced Transformation
(Oxazolidinone Synthesis)
The 3-nitro group provides a strategic advantage over other glycidyl ethers. Following the

epoxide opening, the nitro group can be reduced to an aniline, which can then cyclize with the

secondary alcohol to form oxazolidinones—a core scaffold in antibiotics (e.g., Linezolid

derivatives).

Pathway Logic
Epoxide Opening: Install the amine chain.

Nitro Reduction: Unmask the aniline.

Carbonylation: Cyclize the 1,2-amino alcohol (or aniline/alcohol interaction depending on

linker length). Note: For standard oxazolidinones, the cyclization happens between the

secondary alcohol and the installed amine. However, the aniline allows for fusion into

benzoxazines if a one-carbon linker is used.

Target Application: Synthesis of 5-(hydroxymethyl)oxazolidin-2-ones.

Step-by-Step:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbamate Formation: React the secondary amino-alcohol (from Protocol 2) with

Carbonyldiimidazole (CDI) or Diethyl carbonate/NaOMe.

Nitro Reduction: Hydrogenation (1 atm

, 10% Pd/C, MeOH) reduces the

to

.

Visualization: Reaction Mechanism & Regiochemistry[5]
[6]
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Caption: Nucleophilic attack trajectory ensuring the formation of the beta-amino alcohol.

Safety & Handling
Epoxide Toxicity: Glycidyl ethers are potential mutagens and skin sensitizers. All reactions

must be performed in a fume hood. Double-gloving (Nitrile) is recommended.
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Nitro Compounds: While 2-[(3-Nitrophenoxy)methyl]oxirane is not explosive, polynitro

byproducts (if nitrating precursors) can be. Ensure the starting material is free of dinitro

impurities.

Waste Disposal: Aqueous streams from the HKR reaction contain Cobalt. Dispose of as

heavy metal waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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